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Compound of Interest

Compound Name: D-Fructose-18O-2

Cat. No.: B12392501 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the physical state and associated

properties of D-Fructose-¹⁸O-2. As an isotopically labeled analog of D-Fructose, its physical

characteristics are benchmarked against the well-documented properties of the parent

compound. This guide synthesizes available data on D-Fructose's physical state, crystalline

structure, and solubility. Furthermore, it furnishes standardized experimental protocols for the

determination of key physical properties, relevant for the handling and characterization of D-

Fructose-¹⁸O-2 in a research and development setting.

Introduction and Scope
D-Fructose-¹⁸O-2 is an isotopically labeled form of D-Fructose, where the oxygen atom at the

C2 position is replaced with the stable isotope oxygen-18[1]. Such labeling is crucial for tracer

studies in metabolic research, allowing for the precise tracking of molecules through complex

biochemical pathways[2][3][4].

The introduction of a heavier oxygen isotope results in a marginal increase in the molecule's

mass. However, this substitution is not expected to significantly alter the macroscopic physical

properties such as physical state, melting point, or solubility under standard laboratory

conditions. Therefore, the physical data presented in this guide are based on the

experimentally determined values for unlabeled D-Fructose.
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Physical State and Appearance
At ambient temperature and pressure, D-Fructose is a white, odorless, crystalline solid[5][6][7].

It is the most water-soluble of all sugars[6][8]. Based on the principles of isotopic substitution,

D-Fructose-¹⁸O-2 is presumed to share this physical state and appearance. In its pure, dry

form, it exists as colorless crystals or a white crystalline powder[5].

In the solid state, crystalline fructose is predominantly in the six-membered β-d-fructopyranose

ring form[8][9]. However, when dissolved in water, it establishes an equilibrium mixture of

several tautomers: approximately 70% β-d-fructopyranose, 22% β-d-fructofuranose, and

smaller quantities of other cyclic and open-chain forms[9][10].

Quantitative Physical Data
The following table summarizes the key physical properties of D-Fructose, which serve as a

reliable reference for D-Fructose-¹⁸O-2.

Property Value

Molecular Formula C₆H₁₂O₅¹⁸O

Molecular Weight
Approx. 182.16 g/mol (unlabeled: 180.16 g/mol )

[11]

Physical Appearance White crystalline solid[6][7]

Melting Point 103-122 °C (with decomposition)[5][6][11]

Density ~1.6-1.7 g/cm³[5][6]

Crystal Structure
Orthorhombic, bisphenoidal prisms (from

alcohol)[12]

Water Solubility Freely soluble; ~4000 g/L at 25 °C[6][7]

Other Solubilities

Methanol: Soluble (1 g in 14 ml)[13] Ethanol:

Soluble (1 g in 15 ml) Acetone: Slightly soluble

(freely soluble when hot) Pyridine: Soluble
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The following diagrams illustrate the conceptual synthesis pathway for isotopically labeled

fructose and the general experimental workflow for its physical characterization.

Conceptual Synthesis

D-Glucose or other precursor

Enzymatic or Chemical Synthesis

¹⁸O Source (e.g., H₂¹⁸O)

D-Fructose-¹⁸O-2

Click to download full resolution via product page

Caption: Conceptual synthesis of D-Fructose-¹⁸O-2.
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Physical Characterization Workflow

Sample of D-Fructose-¹⁸O-2

Visual Inspection
(Color, Form)

Solubility Testing
(Water, Alcohols, etc.)

Melting Point Determination

Data Analysis & Comparison

Physical Properties Confirmed

Click to download full resolution via product page

Caption: Experimental workflow for physical characterization.

Experimental Protocols
This protocol describes a standard method for determining the melting point of a solid organic

compound using a capillary tube apparatus.[14][15]

Materials:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]

Capillary tubes (sealed at one end)[15]

Thermometer

Sample of D-Fructose-¹⁸O-2, finely powdered

Mortar and pestle (optional)

Procedure:

Sample Preparation: Place a small amount of the dry D-Fructose-¹⁸O-2 sample on a clean,

dry surface. If the crystals are not fine, gently grind them to a powder.[16]

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample

until a small amount of the solid enters the tube. Invert the tube and tap the sealed end

gently on a hard surface to pack the sample into the bottom. Repeat until the packed sample

is 1-2 mm high.[15][16]

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is

aligned with the thermometer bulb. Place the assembly into the heating block or oil bath of

the melting point apparatus.[14][15]

Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point of

fructose (~103-122 °C). Then, reduce the heating rate to approximately 1-2 °C per minute to

ensure thermal equilibrium.[14][17]

Observation and Recording: Record the temperature at which the first drop of liquid appears

(the beginning of the melting range). Continue heating slowly and record the temperature at

which the last crystal melts (the end of the melting range).[17][18]

Purity Check: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad

melting range suggests the presence of impurities.[14]

Recrystallization is a standard technique to purify solid compounds. This protocol is suitable for

purifying a sample of D-Fructose-¹⁸O-2.[19][20]
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Materials:

Impure solid D-Fructose-¹⁸O-2

Appropriate solvent (e.g., ethanol-water mixture)

Two Erlenmeyer flasks

Heating source (e.g., hot plate)

Buchner funnel and filter paper

Vacuum flask and tubing

Procedure:

Solvent Selection: Choose a solvent in which fructose is highly soluble at high temperatures

but poorly soluble at low temperatures. An ethanol/water mixture is often suitable for sugars.

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the

chosen solvent and heat the mixture while stirring until the solid completely dissolves.[19]

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration

to remove them.

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

The cooling can be completed in an ice bath to maximize the yield.[19][20]

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

[20]

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to

remove any residual soluble impurities.

Drying: Dry the purified crystals completely to remove any remaining solvent. This can be

done by air drying or in a vacuum oven at a low temperature.
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This document is intended for research purposes only. All experimental procedures should be

conducted in a controlled laboratory environment with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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